molecular formula C16H18O3 B12419797 Pelubiprofen-13C,d3

Pelubiprofen-13C,d3

Cat. No.: B12419797
M. Wt: 262.32 g/mol
InChI Key: AUZUGWXLBGZUPP-QAXVRLAXSA-N
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Description

Pelubiprofen-13C,d3 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Pelubiprofen. Pelubiprofen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid family. It exhibits relatively selective effects on cyclooxygenase-2 (COX-2) activity, making it effective in reducing inflammation and pain .

Preparation Methods

The preparation of Pelubiprofen-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Pelubiprofen molecule. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Pelubiprofen-13C,d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pelubiprofen-13C,d3 has a wide range of scientific research applications:

    Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Pelubiprofen. The incorporation of stable isotopes allows for precise quantitation and tracking of the compound in various chemical processes.

    Biology: In biological research, it is used to study the effects of Pelubiprofen on cellular pathways and molecular targets. The labeled compound helps in understanding the distribution and interaction of Pelubiprofen within biological systems.

    Medicine: this compound is utilized in clinical research to investigate the pharmacodynamics and pharmacokinetics of Pelubiprofen. It aids in the development of safer and more effective NSAIDs by providing insights into the drug’s behavior in the human body.

    Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations of Pelubiprofen.

Mechanism of Action

Pelubiprofen-13C,d3 exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, Pelubiprofen inhibits the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway, contributing to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Pelubiprofen-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Pelubiprofen: The non-labeled version of Pelubiprofen, which lacks the stable isotopic markers.

    Celecoxib: Another COX-2 selective NSAID used for similar therapeutic purposes.

    Ibuprofen: A widely used NSAID that belongs to the same 2-arylpropionic acid family but has different pharmacokinetic and pharmacodynamic properties.

The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and quantitation in various studies .

Properties

Molecular Formula

C16H18O3

Molecular Weight

262.32 g/mol

IUPAC Name

3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid

InChI

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3

InChI Key

AUZUGWXLBGZUPP-QAXVRLAXSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O

Origin of Product

United States

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